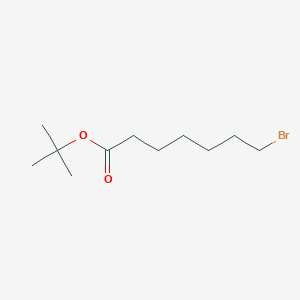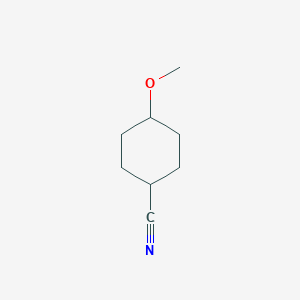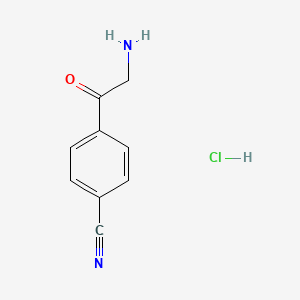
5-氨基-1,3,4-噻二唑-2-羧酸
描述
5-Amino-1,3,4-thiadiazole-2-carboxylic acid, also known as 5-ATC, is an organic compound that has been widely studied in various scientific fields. It is a five-membered heterocyclic compound that is composed of nitrogen, sulfur, and carbon atoms, and is a derivative of thiadiazole. 5-ATC has been studied for its potential applications in the pharmaceutical industry, biochemistry, and physiology.
科学研究应用
抗真菌应用
以 5-氨基-1,3,4-噻二唑-2-硫醇和 D-葡萄糖为起始原料合成了一系列新型 1,3,4-噻二唑类葡萄糖苷衍生物 . 这些化合物表现出良好的抗真菌活性 . 特别是,化合物 4i 对疫霉菌的生物活性较高,其 EC50 值为 3.43,高于敌菌灵 (5.52 μg/ml) .
抗菌应用
同一系列的 1,3,4-噻二唑衍生物对水稻黄单胞菌 (Xoo) 和柑橘黄单胞菌 (Xcc) 表现出中等至差的抗菌活性 .
抗癌应用
噻二唑衍生物因其广泛的药理活性(包括抗癌特性)而在药物化学领域引起了广泛关注 . 新型化合物 2g,5-[2-(苯磺酰基甲基)苯基]-1,3,4-噻二唑-2-胺,表现出良好的抗增殖作用,在 48 小时孵育后,对 LoVo 的 IC50 值为 2.44 µM,对 MCF-7 的 IC50 值为 23.29 µM .
凋亡诱导
在细胞抑制治疗中,主要目标是诱导肿瘤细胞凋亡并阻碍其细胞周期进程,以阻碍进一步增殖 . 噻二唑衍生物已在该领域显示出潜力 .
细胞周期分析
噻二唑衍生物已被用于细胞周期分析,以评估化合物对癌细胞生长和存活的影响 .
毒性评估
大型溞 (Daphnia magna) 被用作无脊椎动物模型,用于评估化合物的毒性 . 新型化合物 2g 在大型溞试验中几乎没有毒性作用 .
作用机制
Target of Action
5-Amino-1,3,4-thiadiazole-2-carboxylic acid and its derivatives have been found to exhibit significant anticancer properties . The primary targets of this compound are cancer cell lines such as LoVo and MCF-7 . These cell lines are often used in research as models for colorectal and breast cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the compound’s interaction with the cellular machinery, leading to changes in cell viability, proliferation, apoptosis, and cell cycle .
Biochemical Pathways
It is known that thiadiazole derivatives can affect various biochemical pathways, leading to diverse pharmacological activities . In the case of cancer cells, the compound likely disrupts pathways related to cell growth and survival .
Pharmacokinetics
A related compound demonstrated a good pharmacokinetic profile in balb/c mice , suggesting that 5-Amino-1,3,4-thiadiazole-2-carboxylic acid might also have favorable ADME properties.
Result of Action
The compound’s action results in significant anticancer effects. For instance, a derivative of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This suggests that the compound can effectively inhibit the growth of these cancer cells.
未来方向
The future directions for “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities. For instance, some of the target compounds synthesized from “5-Amino-1,3,4-thiadiazole-2-carboxylic acid” exhibited good antifungal activities . Therefore, the development of novel and promising fungicides and bactericides is still an urgent task .
生化分析
Biochemical Properties
5-Amino-1,3,4-thiadiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase isoenzymes, specifically hCA-I and hCA-II, which are involved in the reversible hydration of carbon dioxide. The inhibitory effects of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid on these enzymes have been studied extensively, revealing that it can effectively reduce enzyme activity at nanomolar concentrations . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
The effects of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid on various cell types and cellular processes have been a subject of considerable research. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 5-Amino-1,3,4-thiadiazole-2-carboxylic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, its impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Amino-1,3,4-thiadiazole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like carbonic anhydrase is attributed to its structural compatibility with the enzyme’s active site. By occupying this site, 5-Amino-1,3,4-thiadiazole-2-carboxylic acid prevents the binding of the enzyme’s natural substrate, thereby inhibiting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid over time have been investigated in laboratory settings. It has been observed that the compound remains relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have shown that prolonged exposure to 5-Amino-1,3,4-thiadiazole-2-carboxylic acid can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. Research has indicated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of enzyme activity and greater changes in cellular function . At excessively high doses, 5-Amino-1,3,4-thiadiazole-2-carboxylic acid can induce toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5-Amino-1,3,4-thiadiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an enzyme inhibitor can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . For example, by inhibiting carbonic anhydrase, the compound can alter the balance of carbon dioxide and bicarbonate ions, which are critical for maintaining cellular pH and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential side effects, making it essential to understand these dynamics for therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes or biomolecules, thereby increasing its inhibitory potency and overall effectiveness.
属性
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUJXSWVAHMPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557848 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63326-73-8 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the pH of the solution affect the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?
A1: Research indicates that the rate of decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is influenced by the pH of the solution. A study examining the kinetics of this reaction measured rate constants across a pH range of 0.25 to 3.91. [] This suggests that the protonation state of the molecule, which changes with pH, plays a role in the reaction mechanism.
Q2: Are there any known catalysts for the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?
A2: Yes, research has shown that micelles can catalyze the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid. [] Micelles, which are aggregates of surfactant molecules, can provide a favorable microenvironment that influences the reaction rate. This finding opens avenues for exploring the use of micellar systems in modulating the decarboxylation process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)



![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)






